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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor
Civorebrutinib (also known as SN1011 and EVERO0O01) with other BTK inhibitors across
various therapeutic areas. The information is compiled from publicly available research findings
to offer a comprehensive resource for evaluating its performance and potential. All quantitative
data is summarized in structured tables, and key methodologies are detailed to support
independent validation.

Introduction to Civorebrutinib and BTK Inhibition

Civorebrutinib is an investigational, orally administered, covalent Bruton's tyrosine kinase
inhibitor.[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a
significant role in the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK,
these drugs can modulate the immune response, making them promising therapeutic agents
for a range of B-cell malignancies and autoimmune diseases.[2][3][4] Civorebrutinib is
currently being evaluated in clinical trials for various indications, including primary membranous
nephropathy, multiple sclerosis, and pemphigus.[1][5]

Comparative Efficacy of BTK Inhibitors
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The following tables summarize the efficacy of Civorebrutinib and other BTK inhibitors in
different disease contexts based on published clinical trial data.

Table 1: Efficacy in Autoimmune Kidney Disease (Primary Membranous Nephropathy)

Drug

Trial Phase

Key Efficacy
Endpoint

Result

Civorebrutinib
(EVERO001)

Phase 1b/2a

24-hour proteinuria

reduction (low-dose)

78.0% reduction at
week 36, sustained to
week 52[6][7]

24-hour proteinuria
reduction (high-dose)

70.1% reduction at
week 24[6][7]

Clinical Remission

(low-dose)

69.2% of patients at
week 36[6][8]

Clinical Remission
(high-dose)

80.0% of patients at
week 24[6][8]

Anti-PLA2R
autoantibody

reduction

~93% reduction by
week 24 in both
cohorts[2][6][7][8]

Table 2: Efficacy in Multiple Sclerosis (MS)

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.benchchem.com/product/b12394119?utm_src=pdf-body
https://www.acnnewswire.com/press-release/english/100114/everest-medicines-presents-positive-results-from-phase-1b/2a-clinical-trial-of-ever001-for-primary-membranous-nephropathy-at-era-2025
https://trial.medpath.com/news/b1fa260ebfdbec7d/everest-medicines-reports-promising-phase-1b-2a-results-for-ever001-btk-inhibitor-in-primary-membranous-nephropathy
https://www.acnnewswire.com/press-release/english/100114/everest-medicines-presents-positive-results-from-phase-1b/2a-clinical-trial-of-ever001-for-primary-membranous-nephropathy-at-era-2025
https://trial.medpath.com/news/b1fa260ebfdbec7d/everest-medicines-reports-promising-phase-1b-2a-results-for-ever001-btk-inhibitor-in-primary-membranous-nephropathy
https://www.acnnewswire.com/press-release/english/100114/everest-medicines-presents-positive-results-from-phase-1b/2a-clinical-trial-of-ever001-for-primary-membranous-nephropathy-at-era-2025
https://www.prnewswire.com/apac/news-releases/everest-medicines-announces-updated-positive-results-in-preliminary-analysis-of-phase-1b2a-clinical-trial-of-ever001-a-novel-btk-inhibitor-for-the-treatment-of-primary-membranous-nephropathy-302496605.html
https://www.acnnewswire.com/press-release/english/100114/everest-medicines-presents-positive-results-from-phase-1b/2a-clinical-trial-of-ever001-for-primary-membranous-nephropathy-at-era-2025
https://www.prnewswire.com/apac/news-releases/everest-medicines-announces-updated-positive-results-in-preliminary-analysis-of-phase-1b2a-clinical-trial-of-ever001-a-novel-btk-inhibitor-for-the-treatment-of-primary-membranous-nephropathy-302496605.html
https://www.ainvest.com/news/everest-medicines-announces-positive-phase-1b-2a-clinical-trial-results-ever001-btk-inhibitor-primary-membranous-nephropathy-treatment-2506/
https://www.acnnewswire.com/press-release/english/100114/everest-medicines-presents-positive-results-from-phase-1b/2a-clinical-trial-of-ever001-for-primary-membranous-nephropathy-at-era-2025
https://trial.medpath.com/news/b1fa260ebfdbec7d/everest-medicines-reports-promising-phase-1b-2a-results-for-ever001-btk-inhibitor-in-primary-membranous-nephropathy
https://www.prnewswire.com/apac/news-releases/everest-medicines-announces-updated-positive-results-in-preliminary-analysis-of-phase-1b2a-clinical-trial-of-ever001-a-novel-btk-inhibitor-for-the-treatment-of-primary-membranous-nephropathy-302496605.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

. Key Efficacy
Drug Trial Phase . Result
Endpoint
o Significant reduction
Reduction in T1
o o ) compared to placebo
Evobrutinib Phase 2 Gadolinium-enhancing

lesions (75mg QD)

at weeks 12, 16, 20,
and 24[9][10]

Annualized Relapse
Rate (ARR) at week
48 (75mg BID)

0.11 (95% CI = 0.04-
0.25)[11]

Evobrutinib

Phase 3

Annualized Relapse
Rate (ARR)

Not superior to

teriflunomide[12]

Table 3: Efficacy in Immune Thrombocytopenia (ITP)

. Key Efficacy
Drug Trial Phase . Result
Endpoint
23% of patients on
) o Durable Platelet rilzabrutinib vs 0% on
Rilzabrutinib Phase 3

Response

placebo (p < .0001)
[13]

Platelet Response

Achieved in 64% of

rilzabrutinib patients

(=50 x 109/L) vs 32% on
placebo[13]
Median time to first 15 days in

platelet response

responders[13]

Zanubrutinib

Phase 2

Overall Response
(OR)

55% of patients (95%
Cl: 31.5%-76.9%)[14]

Sustained Response

at 6 months

35.0% of patients
(95% ClI:
15.4%-59.2%)[14]
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Table 4: Efficacy in Pemphigus

. Key Efficacy
Drug Trial Phase . Result
Endpoint
Control of Disease Achieved in 52% of
Rilzabrutinib Phase 2 Activity (CDA) within 4 patients (95% CI:
weeks 32%-71%)[15]

Complete Response

22% of patients[15]
(CR) by week 24

Table 5: Efficacy in B-Cell Malignancies (Previously Treated)
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L . Key Efficacy
Drug Indication Trial Phase . Result
Endpoint
Overall
. . 81.6% (95% ClI:
Pirtobrutinib CLL/SLL Phase 1/2 Response Rate
76.5, 85.9)[16]
(ORR)
Median 19.4 months
Progression-Free  (95% CI: 16.6,
Survival (PFS) 22.1)[16]
Mantle Cell Overall
_ o 49.3% (95% CI:
Pirtobrutinib Lymphoma Phase 1/2 Response Rate
41.1, 57.6)[16]
(MCL) (ORR)
Median Duration 21.6 months
of Response (95% ClI: 9.2,
(DOR) 27.2)[16]
Significantly
o Relapsed/Refract _ Progression-Free  improved vs.
Zanubrutinib Pooled Analysis ) S
ory CLL Survival (PFS) ibrutinib (HR
0.58)[17]

Overall
Response Rate
(ORR)

86.7% vs 74.1%
for ibrutinib[17]

Comparative Safety and Tolerability

The safety profiles of BTK inhibitors are a critical aspect of their clinical utility. The following

table summarizes the key adverse events associated with Civorebrutinib and its comparators.

Table 6: Key Adverse Events of BTK Inhibitors
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Drug

Common Adverse Events

Serious Adverse Events

Civorebrutinib (SN1011)

Increased blood triglycerides,
decreased neutrophil count,
decreased leucocyte count (in
healthy subjects)[18]

No serious adverse events
reported in the Phase 1 trial in
healthy subjects.[18] In the
PMN trial, most treatment-
related adverse events were
mild to moderate (Grade 1-2)
with no reports of bleeding,
arrhythmia, or severe
infections.[6][8]

Pirtobrutinib

Fatigue (20%), diarrhea (17%),
contusion (13%)[4]

Neutropenia (10% Grade 3 or
higher)[4]

Asymptomatic elevations in

Serious TEAE incidence rates
were higher with evobrutinib

than teriflunomide (7.5% vs

Evobrutinib ] 5.6%). Three cases of Hy's law
liver enzymes (ALT/AST)[9][10] ]
were reported, all of which
resolved after treatment
discontinuation.[12]
Diarrhea (35%), headache One patient had a serious
Rilzabrutinib (23%), nausea (15%) (all treatment-related grade 3

mostly Grade 1)[19]

peripheral embolism.[13]

Zanubrutinib

Upper respiratory tract
infection (25% in ITP trial)[14]

No grade 4 or worse adverse
events or treatment-related
deaths in the ITP trial.[14]
Lower rates of cardiac toxicity
compared to ibrutinib in CLL.
[17]

Ibrutinib

Cardiovascular events (e.g.,
atrial fibrillation), bleeding,
infections[20][21]

Hospitalization or prolonged
hospitalization occurred in
56.2% of reported adverse
events in a pharmacovigilance
database.[21]
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Experimental Protocols and Methodologies

A generalized understanding of the experimental design for clinical trials of BTK inhibitors is
crucial for interpreting the presented data.

General Clinical Trial Protocol for a BTK Inhibitor in Autoimmune Disease:

o Patient Population: Patients diagnosed with the target autoimmune disease (e.g., primary
membranous nephropathy, multiple sclerosis, immune thrombocytopenia) with active
disease, often having failed or being intolerant to standard therapies.

o Study Design: Typically a randomized, double-blind, placebo-controlled trial. Some studies
may include an active comparator arm.

o Treatment: Patients are randomized to receive the investigational BTK inhibitor at one or
more dose levels or a placebo, administered orally on a daily basis.

o Primary Endpoints: These are disease-specific and measure clinical efficacy. For example:

[¢]

Primary Membranous Nephropathy: Change in proteinuria from baseline.[1][6]

o Multiple Sclerosis: Reduction in the number of new gadolinium-enhancing lesions on MRI
or the annualized relapse rate.[9][11]

o Immune Thrombocytopenia: Proportion of patients achieving a sustained platelet
response.[13]

o Pemphigus: Proportion of patients achieving control of disease activity.[15]

e Secondary Endpoints: May include changes in disease-specific biomarkers (e.g.,
autoantibody levels), patient-reported outcomes, and safety and tolerability assessments.

o Safety Monitoring: Regular monitoring for adverse events through physical examinations,
laboratory tests (including liver function tests), and electrocardiograms.

Visualizing the Science: Signaling Pathways and
Workflows
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To better understand the mechanism of action and the research process, the following
diagrams are provided.

B-Cell Receptor
(BCR)

activates

Cell Membrane
Y

LYN/SYK

Civorebrutinib
(BTK Inhibitor)
N

~<iphibits

Downs‘tzrém Sign§}ing
IP3 DAG
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Caption: BTK Signaling Pathway and the Mechanism of Action of Civorebrutinib.
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Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for a BTK Inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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